Cas no 307313-06-0 (4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/307313-06-0x500.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine-2-carboxaldehyde
- 4,5,6,7-Tetrahydro-pyrazolo-[1,5-a]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxaldehyde
- Pyrazolo[1,5-a]pyridine-2-carboxaldehyde,4,5,6,7-tetrahydro-
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde
- A5620
- MFCD09056815
- Pyrazolo[1,5-a]pyridine-2-carboxaldehyde, 4,5,6,7-tetrahydro-
- XCQQWVWOKJBFCQ-UHFFFAOYSA-N
- DTXSID00474343
- AKOS006329659
- FT-0682459
- EN300-266649
- Z1198184804
- CS-0243647
- 307313-06-0
- SCHEMBL2924867
-
- MDL: MFCD09056815
- インチ: InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2
- InChIKey: XCQQWVWOKJBFCQ-UHFFFAOYSA-N
- ほほえんだ: O=CC1=NN2CCCCC2=C1
計算された属性
- せいみつぶんしりょう: 150.07900
- どういたいしつりょう: 150.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 34.9A^2
じっけんとくせい
- 密度みつど: 1.284
- ふってん: 321.356 °C at 760 mmHg
- フラッシュポイント: 148.151 °C
- PSA: 34.89000
- LogP: 1.03190
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde セキュリティ情報
- 危険レベル:IRRITANT
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269828-250mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 250mg |
$*** | 2023-03-30 | |
TRC | T796518-50mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 50mg |
$ 250.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2072-10G |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 10g |
¥ 22,737.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2072-500MG |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 500MG |
¥ 3,036.00 | 2023-04-13 | |
Chemenu | CM269828-100mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM269828-500mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 500mg |
$*** | 2023-03-30 | |
Chemenu | CM269828-1g |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | T796518-10mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 10mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-266649-10.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-20 | |
Matrix Scientific | 130261-1g |
4,5,6,7-Tetrahydro-pyrazolo-[1,5-a]pyridine-2-carbaldehyde, 95%+ |
307313-06-0 | 95% | 1g |
$1390.00 | 2023-09-07 |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehydeに関する追加情報
Introduction to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde (CAS No. 307313-06-0)
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 307313-06-0, belongs to the pyrazolo[1,5-a]pyridine scaffold, which is a privileged structure in drug discovery. The presence of an aldehyde group at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The pyrazolo[1,5-a]pyridine core is known for its ability to interact with various biological targets, including enzymes and receptors, which has spurred extensive research into its derivatives.
The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde scaffold has been extensively studied for its potential in developing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of small-molecule inhibitors targeting inflammatory and metabolic diseases. The aldehyde functionality at the 2-position of the pyrazolo[1,5-a]pyridine ring allows for further derivatization through condensation reactions with various nucleophiles, leading to a diverse array of pharmacologically active compounds.
In particular, derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde have shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain analogs exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. The structural flexibility of the pyrazolo[1,5-a]pyridine core allows for the optimization of binding interactions with target proteins, thereby enhancing drug efficacy and selectivity.
Moreover, the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde scaffold has been explored in the development of antiviral and anticancer agents. Research has shown that modifications at the 3- and 4-positions of the pyrazolo[1,5-a]pyridine ring can lead to compounds with significant antiviral activity against RNA viruses. Similarly, derivatives targeting kinases and other critical signaling proteins have shown promise in preclinical studies as potential anticancer therapeutics.
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. The compound can be synthesized via condensation reactions between hydrazines and α-haloketones or through cyclization reactions involving appropriate precursors. The aldehyde group can then be further functionalized using a variety of chemical methods to produce a wide range of derivatives. These synthetic pathways underscore the versatility of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde as a building block in medicinal chemistry.
Recent studies have also explored the pharmacokinetic properties of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde and its derivatives. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is crucial for their development into viable drugs. Computational modeling and experimental techniques have been employed to predict and verify these properties,ensuring that promising candidates proceed to further preclinical evaluation.
The future prospects for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde are vast,with ongoing research focusing on expanding its therapeutic applications. Innovations in synthetic methodologies and computational drug design are expected to accelerate the discovery of novel derivatives with improved pharmacological profiles. As our understanding of biological pathways continues to grow,the potential uses for this versatile scaffold are likely to expand,making it an indispensable tool in pharmaceutical research.
In conclusion,4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde (CAS No. 307313-06-0) represents a significant advancement in medicinal chemistry due to its unique structural features and broad range of biological activities. Its role as a key intermediate in drug development underscores its importance,and ongoing research promises to uncover even more applications for this remarkable compound.
307313-06-0 (4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde) 関連製品
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 1469097-89-9(2-{1-(pyridin-2-yl)ethylamino}propane-1,3-diol)
- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)
- 1804705-12-1(4-Chloro-5-(difluoromethyl)-2-(fluoromethyl)pyridine)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 326881-95-2(11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 3707-36-6(5H-Dibenzo[a,d]cycloheptene-5-carbonyl chloride)
- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)
- 1805993-45-6(5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)
